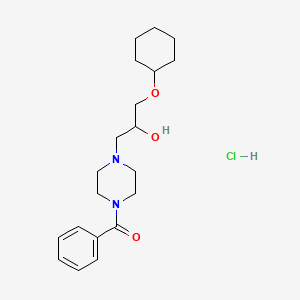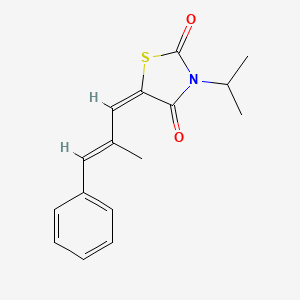
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as BMBP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMBP is a pyrazolidinedione derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione reduces inflammation and promotes cell death in cancer cells.
Biochemical and Physiological Effects
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to reduce inflammation and promote cell death in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has limited solubility in water, which can make it difficult to administer in vivo. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione also has limited stability in solution, which can affect its efficacy in experiments.
Orientations Futures
There are several future directions for the study of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. One direction is to further investigate its potential therapeutic applications in the treatment of rheumatoid arthritis, breast cancer, and prostate cancer. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Future studies could also focus on improving the solubility and stability of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in solution, as well as developing new methods for its synthesis.
Méthodes De Synthèse
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been synthesized using various methods, including the reaction of 3-bromo-4-methoxybenzaldehyde and 4-methylphenylhydrazine with ethyl acetoacetate in the presence of piperidine. Another method involves the reaction of 3-bromo-4-methoxybenzaldehyde and 4-methylphenylhydrazine with diethyl malonate in the presence of piperidine. Both methods result in the formation of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, which can be isolated and purified using column chromatography.
Applications De Recherche Scientifique
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of rheumatoid arthritis, breast cancer, and prostate cancer. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-3-6-13(7-4-11)21-18(23)14(17(22)20-21)9-12-5-8-16(24-2)15(19)10-12/h3-10H,1-2H3,(H,20,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXJFBVIUREAGC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)Br)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)


![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)
